2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is a complex organic compound that features a piperidine ring, an oxolane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via cyclization reactions involving diols and appropriate reagents.
Attachment of the Phenyl Group: This step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or oxolane derivatives.
Scientific Research Applications
2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research into its effects on biological systems can provide insights into its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring and the phenyl group may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)piperidine: A simpler compound with a similar piperidine ring structure.
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another compound with a piperidine ring and a phenyl group.
Uniqueness
2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is unique due to the presence of the oxolane ring, which can impart distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H27ClN2O2 |
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Molecular Weight |
338.9 g/mol |
IUPAC Name |
[4-(2-aminoethyl)piperidin-1-yl]-(3-phenyloxolan-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c19-10-6-15-7-11-20(12-8-15)17(21)18(9-13-22-14-18)16-4-2-1-3-5-16;/h1-5,15H,6-14,19H2;1H |
InChI Key |
VHPUQXFWVYRTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)C2(CCOC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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